molecular formula C16H20N4O B3733374 5-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole

5-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole

Cat. No.: B3733374
M. Wt: 284.36 g/mol
InChI Key: ZIZKTXUPRKTVAU-UHFFFAOYSA-N
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Description

5-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole is a complex organic compound characterized by its unique structure, which includes a methoxy group, a methyl group, and a propan-2-yl group attached to a phenyl ring, along with an imidazo[4,5-c]pyrazole core

Chemical Reactions Analysis

5-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles. The specific reagents and conditions for these reactions depend on the desired transformation and the functional groups present in the molecule.

Scientific Research Applications

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may have biological activity that can be explored for therapeutic purposes.

    Medicine: Its unique structure could make it a candidate for drug development, particularly if it shows activity against specific biological targets.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole is not well-documented. compounds with similar structures often interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The pathways involved would depend on the specific biological activity of the compound.

Comparison with Similar Compounds

Similar compounds to 5-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole include other imidazo[4,5-c]pyrazole derivatives and phenyl-substituted imidazoles These compounds may share similar chemical properties and biological activities but differ in their specific substituents and overall structure

Properties

IUPAC Name

5-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O/c1-9(2)11-7-12(10(3)6-14(11)21-5)15-18-13-8-17-20(4)16(13)19-15/h6-9H,1-5H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIZKTXUPRKTVAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C2=NC3=C(N2)C=NN3C)C(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole
Reactant of Route 2
Reactant of Route 2
5-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole
Reactant of Route 3
5-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole
Reactant of Route 4
Reactant of Route 4
5-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole
Reactant of Route 5
5-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole
Reactant of Route 6
5-(4-methoxy-2-methyl-5-propan-2-ylphenyl)-1-methyl-4H-imidazo[4,5-c]pyrazole

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